molecular formula C21H20N6 B3028304 Pol1-IN-1

Pol1-IN-1

Cat. No.: B3028304
M. Wt: 356.4 g/mol
InChI Key: HFQPEPQECNSOFF-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pol1-IN-1, also known as Compound 3A, is a chemical compound that effectively inhibits the transcription of RNA polymerase I in the A375 malignant melanoma cell line. This compound is significant in the field of molecular biology and biochemistry due to its selective inhibition properties, which make it a valuable tool for studying the transcription mechanisms of RNA polymerase I.

Biochemical Analysis

Biochemical Properties

Pol1-IN-1 interacts with Pol I, inhibiting its function and thereby affecting the biochemical reactions associated with ribosome biogenesis . By inhibiting Pol I transcription, this compound effectively suppresses the production of ribosomes .

Cellular Effects

The inhibition of Pol I by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown that the degradation of Pol I, Pol II, and Pol III proteins in mammalian embryonic stem cells (mESCs) causes few or no changes in large-scale 3D chromatin structures . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with Pol I. By inhibiting Pol I transcription, it suppresses ribosome biogenesis . This inhibition could potentially lead to changes in gene expression, as ribosomes play a crucial role in protein synthesis.

Metabolic Pathways

This compound, as an inhibitor of Pol I, is likely to be involved in the metabolic pathways related to ribosome biogenesis . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pol1-IN-1 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pol1-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pol1-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent to study the mechanisms of RNA polymerase I transcription.

    Biology: Employed in cell line studies to understand the role of RNA polymerase I in gene expression and cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal RNA polymerase I activity, such as certain cancers.

    Industry: Utilized in the development of diagnostic tools and assays for detecting RNA polymerase I activity.

Comparison with Similar Compounds

Pol1-IN-1 is unique due to its selective inhibition of RNA polymerase I without affecting RNA polymerase II. Similar compounds include:

    BAY-299: Inhibits both RNA polymerase I and II.

    CX-5461: Selectively inhibits RNA polymerase I but has different binding sites and mechanisms.

    BMH-21: Inhibits RNA polymerase I and induces degradation of the enzyme.

This compound stands out for its specificity and effectiveness in inhibiting RNA polymerase I, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQPEPQECNSOFF-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.